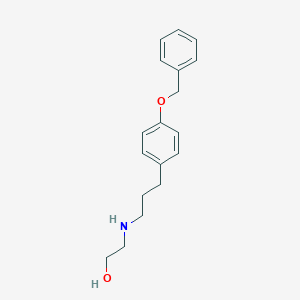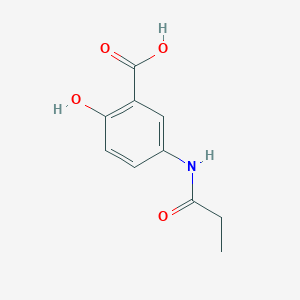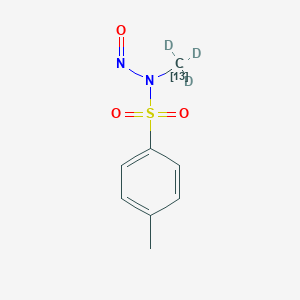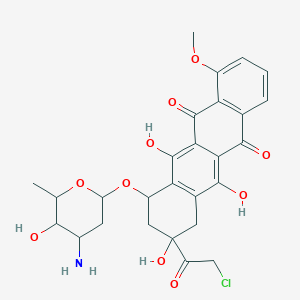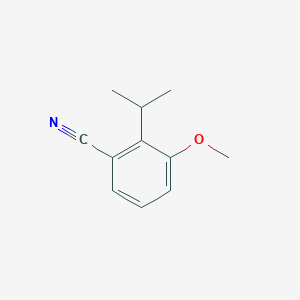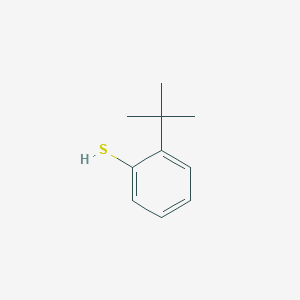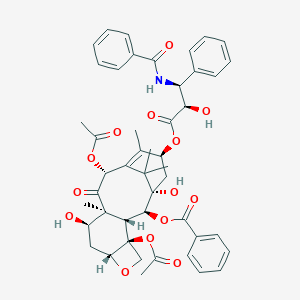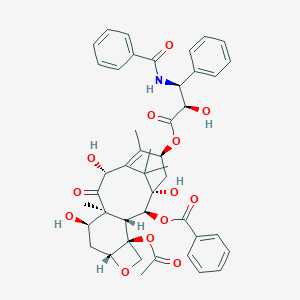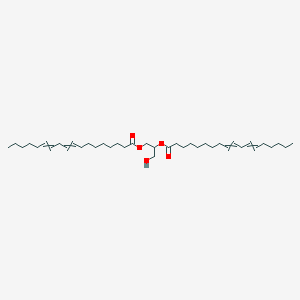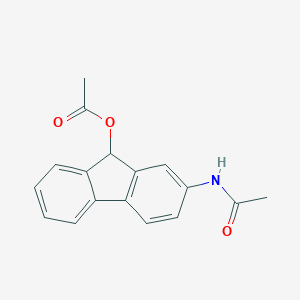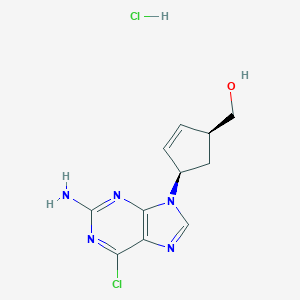
Tclgpl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tclgpl, also known as T-cell leukemia/lymphoma protein 1A interacting protein, is a protein that plays a crucial role in the regulation of cell growth and differentiation. It was first discovered in 2002 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
Tclgpl functions by interacting with other proteins in the cell, including the tumor suppressor protein p53. It has been shown to inhibit the activity of p53, which can lead to the development of cancer. In addition, Tclgpl has been found to interact with other proteins involved in the regulation of cell growth and differentiation, such as the protein kinase Akt.
Efectos Bioquímicos Y Fisiológicos
Tclgpl has been shown to have a variety of biochemical and physiological effects on cells. It has been found to regulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. In addition, Tclgpl has been shown to play a role in the regulation of the cell cycle, which is the process by which cells divide and grow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying Tclgpl in the lab is that it is a well-characterized protein, with a known mechanism of action and a variety of known interactions with other proteins. This makes it a useful tool for studying the regulation of cell growth and differentiation. However, one limitation of studying Tclgpl is that its function is complex and not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on Tclgpl. One area of interest is the role of Tclgpl in the development of cancer, and whether targeting Tclgpl could be a potential therapy for cancer. In addition, there is interest in understanding the role of Tclgpl in the immune response to infection, and whether it could be a target for new vaccines or immunotherapies. Finally, there is interest in understanding the complex interactions between Tclgpl and other proteins involved in the regulation of cell growth and differentiation, which could lead to new insights into the basic biology of cells.
Métodos De Síntesis
Tclgpl is a protein that is synthesized in cells through the process of translation. It is encoded by the Tcl1aip1 gene and is composed of 327 amino acids. The protein is expressed in a variety of tissues, including the brain, liver, and spleen.
Aplicaciones Científicas De Investigación
Tclgpl has been the subject of numerous scientific studies due to its role in regulating cell growth and differentiation. It has been found to play a role in the development of cancer, as well as in the immune response to infection. In addition, Tclgpl has been shown to be involved in the regulation of apoptosis, or programmed cell death.
Propiedades
Número CAS |
103881-76-1 |
|---|---|
Nombre del producto |
Tclgpl |
Fórmula molecular |
C32H45N5O5S |
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(3S,16S)-3-benzyl-16-butan-2-yl-5,8,15-trioxo-1-thia-4,7,14-triazacyclohexadec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C32H45N5O5S/c1-3-21(2)29-32(42)34-16-8-7-11-27(37-30(40)26(33)18-23-12-14-25(38)15-13-23)31(41)35-19-28(39)36-24(20-43-29)17-22-9-5-4-6-10-22/h4-6,9-10,12-15,21,24,26-27,29,38H,3,7-8,11,16-20,33H2,1-2H3,(H,34,42)(H,35,41)(H,36,39)(H,37,40)/t21?,24-,26-,27?,29-/m0/s1 |
Clave InChI |
KMVHBOGONQSDBU-OQRJMPHZSA-N |
SMILES isomérico |
CCC(C)[C@H]1C(=O)NCCCCC(C(=O)NCC(=O)N[C@H](CS1)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canónico |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Sinónimos |
TCLGPL Tyr-cyclo(Lys-Gly-Phe-psi(CH2S)Leu) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine), (3S-(3R*,9S*(R*),16S*))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



